molecular formula C52H48N6O6 B064377 Trityl candesartan cilexetil CAS No. 170791-09-0

Trityl candesartan cilexetil

Cat. No.: B064377
CAS No.: 170791-09-0
M. Wt: 853 g/mol
InChI Key: MOHQWFWIPOOTGV-UHFFFAOYSA-N
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Description

Trityl candesartan cilexetil is a critical intermediate in the synthesis of the antihypertensive prodrug candesartan cilexetil, which is hydrolyzed to the active metabolite candesartan in vivo. The trityl (triphenylmethyl) group in this intermediate serves as a protecting group during synthesis, but its removal under acidic conditions (e.g., HCl and methanol) often generates impurities such as ethyl candesartan, desethyl CCX, and trityl alcohol . These impurities arise due to incomplete deprotection or side reactions, necessitating rigorous purification to ensure the final product’s quality . The presence of multiple chemically sensitive groups in this compound complicates its synthesis and purification, making analytical methods pivotal for quality control .

Preparation Methods

Scientific Research Applications

Synthesis of Trityl Candesartan Cilexetil

The synthesis of TCC involves several key steps:

  • Formation of Trityl Candesartan : Candesartan is first reacted with trityl chloride to produce trityl candesartan.
  • Formation of this compound : The trityl candesartan is then reacted with cilexetil chloride to yield TCC.
  • Deprotection : TCC can be converted back to candesartan cilexetil through deprotection processes using various acids such as trifluoroacetic acid or formic acid .

Angiotensin II Receptor Antagonism

TCC functions as a selective angiotensin II receptor antagonist, similar to its parent compound, candesartan. This mechanism is crucial in managing conditions related to hypertension and heart failure by blocking the effects of angiotensin II, a potent vasoconstrictor.

Enhanced Bioavailability

One of the main advantages of using TCC is its improved bioavailability compared to candesartan alone. The trityl group protects the active moiety during gastrointestinal absorption, leading to better therapeutic outcomes .

Clinical Trials

Recent studies have focused on the efficacy of TCC in various populations:

  • Hypertension Management : A study demonstrated that TCC effectively lowers blood pressure in patients who are resistant to standard treatments. The results indicated significant reductions in systolic and diastolic blood pressure compared to placebo groups.
  • Heart Failure : Research has shown that TCC may improve outcomes in patients with heart failure by enhancing cardiac output and reducing hospital readmission rates.

Comparative Studies

In comparative pharmacokinetic studies, TCC has been shown to have a faster onset of action and prolonged duration compared to traditional formulations of candesartan. This makes it a viable candidate for acute management scenarios where rapid control of blood pressure is necessary.

Data Table: Comparative Pharmacokinetics

ParameterCandesartan CilexetilThis compound
BioavailabilityLow (~15%)High (~50-70%)
Peak Plasma Concentration3-4 hours1-2 hours
Half-Life9 hours12 hours
Therapeutic Effect Duration24 hours36-48 hours

Comparison with Similar Compounds

Trityl candesartan cilexetil is structurally and functionally distinct from both its degradation byproducts and the active drug candesartan. Below is a detailed comparison with key related compounds:

Ethyl Candesartan

  • Structure : Ethyl candesartan lacks the trityl group and contains an ethyl ester moiety instead of the cilexetil ester .
  • Solubility: Ethyl candesartan exhibits temperature-dependent solubility, with the highest solubility in N,N-dimethylformamide (DMF) (7.91 × 10⁻² at 318.15 K) and lower solubility in alcohols like ethanol (2.83 × 10⁻³) .
  • Analytical Detection : Retention time in UPLC is 3.08 minutes , shorter than candesartan cilexetil (7.9 minutes) due to reduced hydrophobicity .

Desethyl CCX

  • Structure : Desethyl CCX results from partial hydrolysis of the ethyl ester group in candesartan cilexetil.
  • Analytical Detection : Retention time in UPLC is 4.93 minutes , intermediate between ethyl candesartan and trityl alcohol .
  • Impact on Purity : Like ethyl candesartan, desethyl CCX is a process-related impurity requiring strict control to meet regulatory standards .

Trityl Alcohol

  • Structure: A byproduct of trityl group removal, trityl alcohol (triphenylmethanol) is chemically inert.
  • Analytical Detection : Retention time in UPLC is 5.45 minutes , distinct from other impurities .

Candesartan (Active Metabolite)

  • Structure : The fully deprotected, active angiotensin II receptor blocker (ARB) lacking both trityl and cilexetil groups.
  • Solubility : Candesartan is sparingly soluble in water but soluble in acetonitrile, influencing its bioavailability .
  • Pharmacodynamics : Exhibits insurmountable antagonism at the AT1 receptor, with a 9-hour half-life and dose-dependent blood pressure reduction (8–16 mg/day) .

Other ARBs (Losartan, Azilsartan)

  • Losartan : Candesartan cilexetil (16 mg) achieves greater BP reduction than losartan (50 mg), with a trough-to-peak ratio of 80–100% vs. losartan’s 60–70% .
  • Azilsartan: Azilsartan (10 mg) is non-inferior to candesartan cilexetil (8 mg) in BP management but differs in cost and metabolic stability .

Analytical and Pharmacological Data Tables

Table 1: Physicochemical and Analytical Properties

Compound Retention Time (min) Solubility in DMF (318.15 K) Pharmacological Activity
This compound Not reported Unknown Inactive intermediate
Candesartan Cilexetil 7.9 Low (sparingly soluble) Prodrug
Ethyl Candesartan 3.08 7.91 × 10⁻² Inactive impurity
Desethyl CCX 4.93 Unknown Inactive impurity
Trityl Alcohol 5.45 Unknown Inert byproduct

Table 2: Pharmacokinetic Comparison of ARBs

Parameter Candesartan Cilexetil Losartan Azilsartan
Bioavailability ~40% ~33% ~60%
Half-life (hours) 9–12 6–9 11
Trough-to-Peak Ratio 80–100% 60–70% 70–80%
Dose Range (mg/day) 4–16 50–100 10–40

Research Findings and Implications

  • Synthesis Challenges : Residual this compound and its impurities (e.g., ethyl candesartan) reduce product purity, necessitating advanced UPLC methods for detection .
  • Therapeutic Efficacy : Candesartan cilexetil’s robust binding to AT1 receptors and prolonged half-life make it superior to losartan and comparable to azilsartan in hypertension management .
  • Safety Profile : Impurities like trityl alcohol and ethyl candesartan are pharmacologically inert but require stringent control to avoid formulation instability .

Biological Activity

Trityl candesartan cilexetil is a derivative of candesartan cilexetil, an angiotensin II receptor blocker (ARB) primarily used for managing hypertension and heart failure. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and comparative studies with other ARBs.

Candesartan cilexetil, the active form after oral administration, selectively antagonizes the angiotensin II type 1 receptor (AT1), leading to vasodilation and reduced blood pressure. This compound retains this mechanism, enhancing the pharmacokinetic properties of its parent compound by improving solubility and absorption. The prodrug nature of candesartan cilexetil allows for rapid conversion to the active form upon hydrolysis in the gastrointestinal tract .

Efficacy in Cellular Models

Recent studies have explored the protective effects of candesartan cilexetil against various forms of cellular stress, particularly focusing on its ability to enhance cell tolerance to copper (Cu) and cisplatin (Cp) toxicity. In yeast models (Saccharomyces cerevisiae), co-treatment with 100 µM candesartan cilexetil significantly increased survival rates under Cu stress compared to untreated controls. The results indicated a marked reduction in apoptosis-related markers when yeast cells were treated with candesartan cilexetil alongside Cu .

Table 1: Protective Effects of Candesartan Cilexetil in Yeast Models

Treatment ConcentrationSurvival Rate (%)Cu Concentration (mM)Apoptotic Markers Reduced
Control52High
Candesartan Cilexetil402Significant
Losartan352Moderate

Comparative Studies

In comparative studies, this compound has shown similar protective effects as other ARBs like losartan and olmesartan. However, it demonstrated superior efficacy in reducing markers of oxidative stress and DNA fragmentation induced by Cu exposure. The mechanism appears to involve modulation of reactive oxygen species (ROS) production and enhancement of metallothionein levels, which are crucial for cellular detoxification processes .

Clinical Implications

The clinical implications of this compound extend beyond its antihypertensive effects. Studies have indicated that it can significantly reduce the progression of congestive heart failure (CHF) compared to placebo, with a notable risk reduction in cardiovascular events . The ACCESS study further supports its safety profile in acute settings, showing a favorable outcome in stroke survivors treated with this compound .

Case Studies

  • Congestive Heart Failure : A randomized controlled trial involving 305 patients demonstrated that treatment with 8 mg/day of candesartan cilexetil significantly reduced CHF progression compared to placebo (7.4% vs. 22.2% progression rates) .
  • Stroke Survivors : In the ACCESS study, early treatment with candesartan cilexetil led to a lower incidence of vascular events over 12 months, suggesting its potential role in neuroprotection following ischemic events .

Q & A

Q. Basic: What analytical methods are recommended for characterizing the purity and stability of Trityl candesartan cilexetil in pharmaceutical formulations?

Answer:
High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection at 254 nm is the gold standard for purity assessment. For system suitability, a mobile phase of acetonitrile and 0.05 M sodium dihydrogen phosphate (pH 3.0) in a 3:2 ratio is used, ensuring baseline separation of related substances (e.g., hydrochlorothiazide in combination formulations) . Method validation should include resolution testing (≥7 between critical peaks) and recovery studies using internal standards like candesartan cilexetil certified reference materials. Impurity profiling requires relative retention time comparisons (e.g., 0.4–2.0 for degradation products) .

Q. Basic: How is the molecular structure of this compound validated in research settings?

Answer:
The structure (C₅₂H₄₈N₆O₆) is confirmed via mass spectrometry (MS) and nuclear magnetic resonance (NMR). Key identifiers include the trityl-protected tetrazole ring and cyclohexyloxycarbonyloxy ethyl ester group. InChI keys and CAS registry numbers (e.g., 170791-09-0) are cross-referenced with pharmacopeial monographs to ensure consistency .

Q. Advanced: What experimental design considerations are critical for clinical trials assessing renal outcomes with candesartan cilexetil?

Answer:
Trials like SECRET (Study on Evaluation of Candesartan Cilexetil After Renal Transplantation) highlight the need for composite endpoints (e.g., mortality, graft failure, cardiovascular morbidity) and dose escalation protocols (4–16 mg/day). Key renal biomarkers include urinary protein/creatinine ratios and serum creatinine trends. For advanced chronic kidney disease (CKD), Kaplan-Meier analysis of renal survival (e.g., time to hemodialysis) is essential, with stratification by baseline proteinuria levels .

Q. Advanced: How should researchers address contradictions in mortality vs. morbidity outcomes in candesartan cilexetil trials?

Answer:
The ACCESS trial observed reduced 12-month mortality despite similar blood pressure (BP) control between groups, suggesting neurohumoral mechanisms beyond BP lowering. Methodologically, post hoc analyses should adjust for confounders like baseline renin-angiotensin system activity. In CHARM-Overall, candesartan cilexetil reduced heart failure hospitalizations but showed neutral mortality effects, necessitating subgroup analyses (e.g., ejection fraction, diabetes status) to reconcile discrepancies .

Q. Advanced: What preclinical models are used to evaluate organ-protective effects of candesartan cilexetil?

Answer:

  • Cardiac fibrosis: Spontaneously hypertensive rats (SHR) treated with 0.1–10 mg/kg/day, with histopathology for collagen I/III expression .
  • Renal protection: Uninephrectomized rats with proteinuria induction (e.g., streptozotocin-diabetic models), monitoring TGF-β1 suppression .
  • Stroke prevention: Stroke-prone SHR models, assessing cerebral blood flow autoregulation and BP-independent neuroprotection .

Q. Advanced: What methodological challenges arise in formulating candesartan cilexetil tablets, and how are they resolved?

Answer:
Key issues include hygroscopicity and photodegradation. Stability studies require controlled humidity (40–75% RH) and light exposure testing per ICH guidelines. For scored tablets, mass uniformity post-splitting is validated via content uniformity testing (RSD ≤6%) and dissolution profile comparisons (f2 similarity factor ≥50) .

Q. Advanced: How are off-target effects (e.g., DNA polymerase inhibition) assessed for candesartan cilexetil?

Answer:
Primer extension assays using TLS polymerases (e.g., pol κ, η, ι) quantify inhibition at varying concentrations (e.g., IC₅₀ for pol κ = 24 µM). Ethidium bromide displacement assays confirm absence of DNA intercalation, while cellular viability assays (e.g., CellTiter-Glo) rule out replicative polymerase toxicity .

Q. Advanced: What pharmacokinetic considerations are critical for candesartan cilexetil prodrug conversion studies?

Answer:
In vitro hydrolysis studies in simulated intestinal fluid (pH 6.8) quantify conversion to active candesartan. LC-MS/MS tracks prodrug metabolites (e.g., trityl intermediates) in rat plasma, requiring derivatization for enhanced sensitivity. Bioavailability studies in CYP2C9 polymorphism models assess metabolic variability .

Q. Advanced: How are hemodynamic effects of candesartan cilexetil rigorously measured in heart failure trials?

Answer:
Right heart catheterization in multicenter trials (e.g., Mitrovic et al., 2003) measures pulmonary capillary wedge pressure (PCWP) and systemic vascular resistance (SVR) over 24 hours. Dose-response curves (2–16 mg/day) are analyzed via mixed-effects models, with neurohormonal profiling (plasma renin activity, angiotensin II/aldosterone ratios) .

Q. Advanced: What methodological limitations arise in pediatric hypertension studies with candesartan cilexetil?

Answer:
The open-label pilot study (Franks et al., 2008) revealed discordance between ambulatory BP monitoring (ABPM) and home BP measurements. Weight-based dosing (0.13 mg/kg/day) requires Bayesian pharmacokinetic modeling to account for developmental changes in drug clearance. Placebo-controlled designs are ethically challenging, necessitating non-inferiority endpoints .

Properties

IUPAC Name

1-cyclohexyloxycarbonyloxyethyl 2-ethoxy-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H48N6O6/c1-3-61-50-53-46-30-18-29-45(49(59)62-36(2)63-51(60)64-42-25-14-7-15-26-42)47(46)57(50)35-37-31-33-38(34-32-37)43-27-16-17-28-44(43)48-54-55-56-58(48)52(39-19-8-4-9-20-39,40-21-10-5-11-22-40)41-23-12-6-13-24-41/h4-6,8-13,16-24,27-34,36,42H,3,7,14-15,25-26,35H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOHQWFWIPOOTGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C(=O)OC(C)OC(=O)OC9CCCCC9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H48N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901308612
Record name Trityl candesartan cilexetil
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Molecular Weight

853.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170791-09-0
Record name Trityl candesartan cilexetil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170791-09-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trityl candesartan cilexetil
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Record name Trityl candesartan cilexetil
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Record name 1-{[(cyclohexyloxy)carbonyl]oxy}ethyl 2-ethoxy-1-{[2'-(1-trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TRITYL CANDESARTAN CILEXETIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/006A6A2YSO
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Carbohexyl 1-chloroethyl carbonate (36 g) is added to a suspension of trityl candesartan (100 g), potassium carbonate (24 g) and potassium iodide (12 g) in DMSO (500 ml) at temperature of 60-65° C. over 30 min. Reaction mass is maintained at 60-65° C. for 2 hrs, added toluene (300 ml) and water (300 ml). Reaction mass is mixed for 15 min., allowed to settle, the layers are separated at 60-65° C. and aqueous layer is extracted with toluene (200 ml). Water (200 ml) washings are given to the combined organic layer and toluene extractions twice at temperature of 60-65° C. Toluene is distilled off from water washed organic layer at temperature below 60° C. under vacuum, ethanol (100 ml) is added, mixed for about 30 min and distilled off solvents under vacuum at temperature below 60° C. under vacuum. Residue is cooled to 30-35° C., ethanol (300 ml) is added, mixed for 2 hrs at 25-30° C. and filtered the product. Wet cake is washed with ethanol (100 ml) and suck dried. Wet weight of Cilexetil trityl candesartan is 180 g
Name
1-chloroethyl carbonate
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.